N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazoline Core: Starting with a suitable precursor such as 2-aminobenzamide, the quinazoline core is synthesized through cyclization reactions involving reagents like formic acid or acetic anhydride.
Dimethylamino Substitution:
Pyridine Ring Formation: The pyridine ring is often constructed through condensation reactions involving aldehydes or ketones with ammonia or primary amines.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyridine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline and pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The pyridine ring may facilitate binding to nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which play crucial roles in biological systems.
Uniqueness
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-19-10-11-9-12(6-7-14(11)21-17)20-15(23)13-5-4-8-18-16(13)24-3/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKTXFNDVLVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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